

Discovery and history of (3,4-Difluorophenoxy)acetic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3,4-Difluorophenoxy)acetic acid

Cat. No.: B1296662

[Get Quote](#)

An In-Depth Technical Guide to **(3,4-Difluorophenoxy)acetic Acid**: Synthesis, History, and Scientific Context

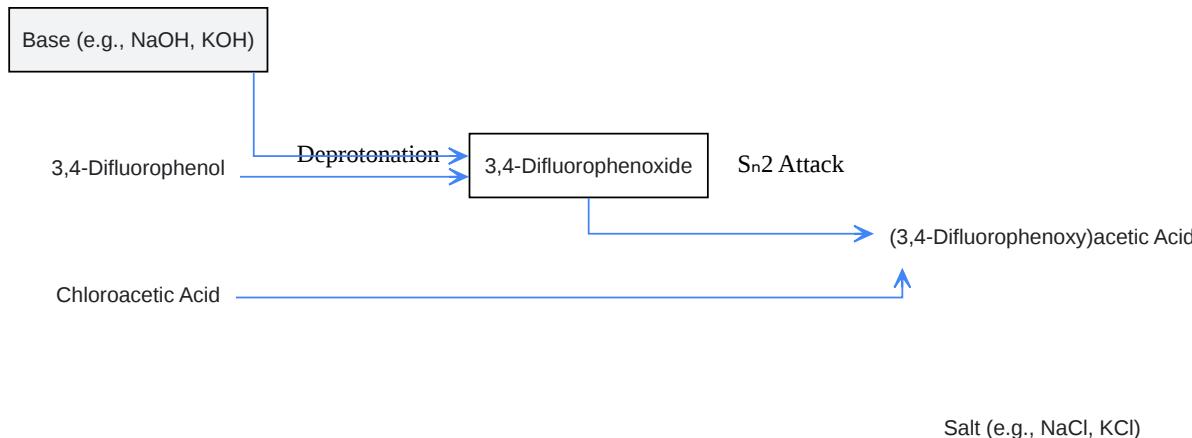
For Researchers, Scientists, and Drug Development Professionals

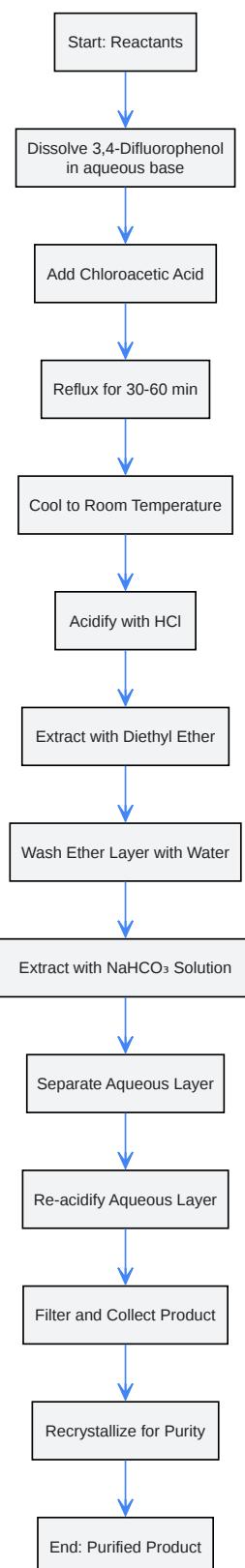
This guide provides a comprehensive technical overview of **(3,4-Difluorophenoxy)acetic acid**, a fluorinated aromatic ether with applications in chemical synthesis and potential biological activities. The document delves into the compound's synthesis, underlying chemical principles, historical context, and physicochemical properties, offering a valuable resource for professionals in the fields of chemistry and drug development.

Introduction and Physicochemical Properties

(3,4-Difluorophenoxy)acetic acid, with the CAS number 370-58-1, is a derivative of phenoxyacetic acid featuring two fluorine atoms on the phenyl ring at the 3 and 4 positions.^[1] ^[2]^[3] The introduction of fluorine atoms is a common strategy in medicinal chemistry to modulate a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity. The unique properties of fluorine, such as its high electronegativity and small size, can significantly influence the biological activity of a compound.

Table 1: Physicochemical Properties of **(3,4-Difluorophenoxy)acetic Acid**


Property	Value	Source
CAS Number	370-58-1	[1] [2] [3]
Molecular Formula	C ₈ H ₆ F ₂ O ₃	[1]
Molecular Weight	188.13 g/mol	[1]
Appearance	Solid (predicted)	
Melting Point	Not specified in search results	
Boiling Point	Not specified in search results	
Solubility	Expected to be soluble in polar organic solvents	


Synthesis of (3,4-Difluorophenoxy)acetic Acid: The Williamson Ether Synthesis

The primary and most established method for synthesizing phenoxyacetic acids is the Williamson ether synthesis. This reaction, developed by Alexander W. Williamson in the 19th century, is a cornerstone of organic chemistry for the formation of ethers.[\[4\]](#)[\[5\]](#) It proceeds via an S_n2 (bimolecular nucleophilic substitution) mechanism.[\[4\]](#)[\[6\]](#)[\[7\]](#)

The synthesis of **(3,4-Difluorophenoxy)acetic acid** involves the reaction of 3,4-difluorophenol with an α -haloacetic acid, such as chloroacetic acid, in the presence of a base.

Reaction Scheme:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. (3,4-DIFLUOROPHENOXY)ACETIC ACID | 370-58-1 [chemicalbook.com]
- 3. (3,4-DIFLUOROPHENOXY)ACETIC ACID | 370-58-1 [amp.chemicalbook.com]
- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Chemistry 211 Experiment 4 [home.miracosta.edu]
- 7. Williamson Synthesis [organic-chemistry.org]
- To cite this document: BenchChem. [Discovery and history of (3,4-Difluorophenoxy)acetic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1296662#discovery-and-history-of-3-4-difluorophenoxy-acetic-acid\]](https://www.benchchem.com/product/b1296662#discovery-and-history-of-3-4-difluorophenoxy-acetic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com